molecular formula C9H8ClF2NO2 B15313279 3-Amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid

3-Amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid

Cat. No.: B15313279
M. Wt: 235.61 g/mol
InChI Key: NJDPAUAZBDYFBQ-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClF2NO2 This compound is characterized by the presence of an amino group, a chlorinated and difluorinated aromatic ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-chloro-2,4-difluorobenzene.

    Nitration: The aromatic precursor undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with a suitable alkylating agent to introduce the propanoic acid moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)propanoic acid
  • 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
  • 3-Amino-3-(3,5-difluorophenyl)propanoic acid

Uniqueness

3-Amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid is unique due to the specific positioning of the chloro and difluoro substituents on the aromatic ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H8ClF2NO2

Molecular Weight

235.61 g/mol

IUPAC Name

3-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H8ClF2NO2/c10-8-5(11)2-1-4(9(8)12)6(13)3-7(14)15/h1-2,6H,3,13H2,(H,14,15)

InChI Key

NJDPAUAZBDYFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(CC(=O)O)N)F)Cl)F

Origin of Product

United States

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